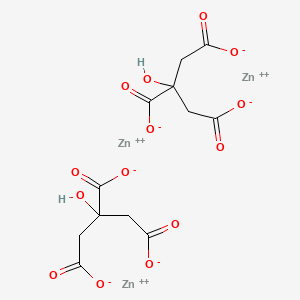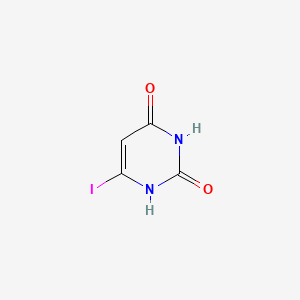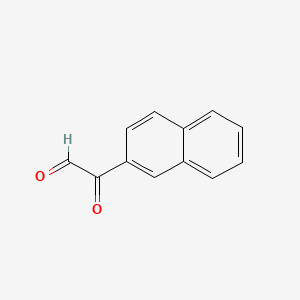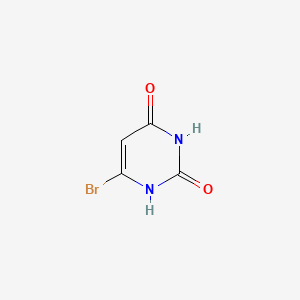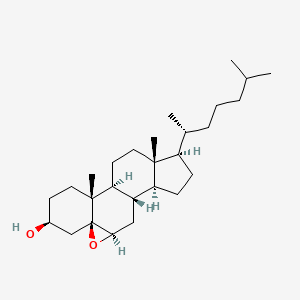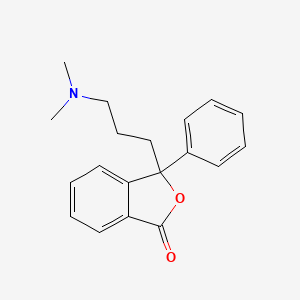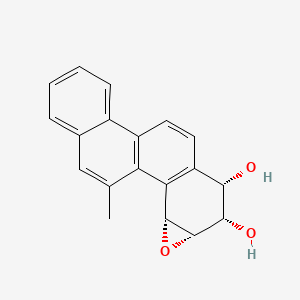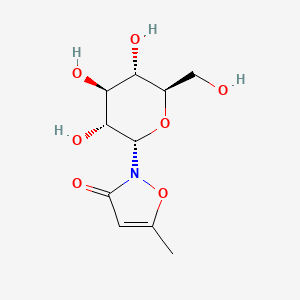
Hymexazol N-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hymexazol N-glucoside is a N-glycosyl compound.
Scientific Research Applications
Antifungal Activities and Agricultural Applications
- Hymexazol N-glucoside exhibits potential as a green fungicide, with studies showing that certain glycosides demonstrate strong antifungal activity and can significantly promote plant growth and defense enzyme activity in plants (Gao et al., 2022).
Environmental Persistence and Safety
- Research on the dissipation and residuality of hymexazol in crops, such as strawberries, indicates that hymexazol is rapidly metabolized to glycoside forms, including N-glucoside, which might have low environmental persistence and movement in plants (Báez-Sañudo et al., 2022).
Toxicological Aspects
- While not directly related to hymexazol N-glucoside, studies on hymexazol itself indicate potential toxicological concerns, such as hepatorenal toxicity, which might be relevant for understanding the overall safety profile of hymexazol and its derivatives (Hassan et al., 2023).
Application in Soil Treatment
- Hymexazol, and by extension, its derivatives, have been studied for their efficacy in soil treatment, particularly for controlling seedling diseases caused by various soil-borne pathogens (Payne & Williams, 1990).
Biodegradation in Soil
- The metabolism and biodegradation of hymexazol in soil have been studied, showing that hymexazol and its metabolites, including N-glucoside, are broken down biologically, primarily through microbial activity (Nakanishi et al., 1974).
properties
Product Name |
Hymexazol N-glucoside |
|---|---|
Molecular Formula |
C10H15NO7 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
5-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
AJQPXMGLDMXYMI-HOQQJHGQSA-N |
Isomeric SMILES |
CC1=CC(=O)N(O1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



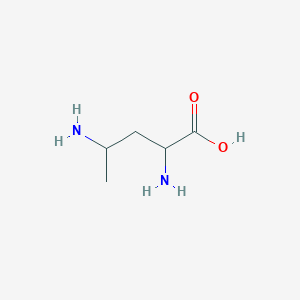
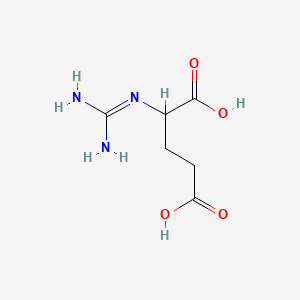
![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)

